Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the piperidine derivative with 4-methoxy-2-prop-2-enylphenol under suitable conditions to form the phenoxyethyl-substituted piperidine.
Esterification: The carboxylate group is introduced through an esterification reaction with ethyl alcohol.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the ester or phenoxy groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research focuses on its interactions with receptors and enzymes, which may lead to the development of new therapeutic agents.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-(4-methoxyphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(4-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific combination of functional groups and the presence of the hydrochloride salt, which may enhance its solubility and stability
Properties
IUPAC Name |
ethyl 1-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4.ClH/c1-4-6-17-15-18(23-3)7-8-19(17)25-14-13-21-11-9-16(10-12-21)20(22)24-5-2;/h4,7-8,15-16H,1,5-6,9-14H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARUFMJUYOZQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)OC)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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